1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-13-5-3-4-6-15(13)17-16(19)18(8-10-20-2)11-14-7-9-21-12-14/h3-7,9,12H,8,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYKLVOICJBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a furan ring and a urea moiety. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating a potential for antitumor properties.
- Anti-inflammatory Effects : Some derivatives in the urea class have demonstrated the ability to inhibit inflammatory pathways.
Table 1: Summary of Biological Activities
Antitumor Activity
A study on thiourea derivatives, which share structural similarities with this compound, demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar urea structures were found to inhibit cell viability by up to 95% in colon cancer cells (SW620) at specific concentrations .
Mechanistic Insights
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis. Flow cytometry analyses revealed that certain derivatives could trigger late apoptosis in cancer cells, suggesting that they may activate intrinsic apoptotic pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
* Exact molecular formula and weight for the target compound are inferred based on structural similarity to and .
Key Differences in Functional Groups and Properties
Urea vs. Thiourea Core: The target compound and analogues in –10 retain the urea (-NH-C(=O)-NH-) core, enabling strong hydrogen-bond donor/acceptor capabilities. In contrast, compounds in –3 feature a thiourea (-NH-C(=S)-NH-) group, which reduces hydrogen-bond strength due to sulfur’s lower electronegativity but increases lipophilicity .
Comparatively, naphthalen-1-ylmethyl () and 2-phenoxyethyl () substituents enhance π-stacking interactions and solubility, respectively .
Heterocyclic Variations :
- Replacement of furan-3-ylmethyl with thiophen-2-yl () alters electronic properties (sulfur vs. oxygen) and may influence metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
